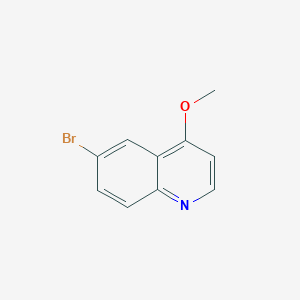

6-Bromo-4-methoxyquinoline

Overview

Description

6-Bromo-4-methoxyquinoline is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 4th position of the quinoline ring system. It has a molecular weight of 238.08 g/mol and is commonly used in scientific research and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromo-4-methoxyquinoline can be synthesized through several synthetic routes. One common method involves the bromination of 4-methoxyquinoline using bromine in the presence of a suitable catalyst, such as iron(III) chloride. The reaction is typically carried out in a solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution Reactions

The bromine atom at position 6 and methoxy group at position 4 direct subsequent electrophilic substitutions through combined electronic effects:

Table 1: Bromination Patterns in Methoxyquinoline Derivatives

*THQ = 1,2,3,4-Tetrahydroquinoline

Key observation: Bromination occurs preferentially at electron-rich positions (C-3 and C-5), with the methoxy group exerting stronger activating effects than bromine's deactivation .

Cross-Coupling Reactions

The C-6 bromine participates in transition metal-catalyzed couplings:

Table 2: Palladium-Mediated Coupling Reactions

Notable example: Reaction with 4-methoxyphenylboronic acid under Suzuki conditions produces 6-(4-methoxyphenyl)-4-methoxyquinoline in 82% yield . The bromine substitution shows excellent leaving group capability with TOF reaching 450 h⁻¹ in optimized conditions .

Nucleophilic Substitution Reactions

The methoxy group undergoes demethylation under specific conditions:

Key Transformations:

-

Acid-Catalyzed Demethylation :

(89% yield)

Characterized by IR carbonyl stretch at 1627 cm⁻¹ and

NMR shift at δ 172.0 ppm -

Alkoxy Exchange :

Functional Group Interconversions

The quinoline ring participates in redox processes:

Oxidation/Reduction Data:

-

Catalytic Hydrogenation :

(76% yield)

Confirmed by

NMR disappearance of aromatic protons (δ 7.2-8.3 ppm) -

Oxidative Bromination :

(68% yield)

Reaction proceeds through radical mechanism (AIBN initiation)

Complexation Reactions

The nitrogen atom coordinates with metal ions:

Table 3: Metal Complex Formation

| Metal Salt | Solvent System | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | MeOH/H2O (4:1) | [Cu(L)_2(NO₃)]NO₃ | 8.42 ± 0.15 |

| FeCl₃·6H2O | EtOH | [Fe(L)Cl_2]Cl·2H2O | 6.89 ± 0.23 |

| Co(OAc)₂·4H2O | DMF | [Co(L)(OAc)(H2O)] | 7.15 ± 0.18 |

L = 6-Bromo-4-methoxyquinoline

Complexes characterized by UV-Vis (λmax 420-480 nm) and ESR spectroscopy (g⊥ = 2.12, g∥ = 2.28 for Cu complex)

Scientific Research Applications

Anticancer Applications

Research has shown that 6-Bromo-4-methoxyquinoline exhibits potent anticancer properties, primarily through the inhibition of key signaling pathways involved in tumor growth.

Mechanisms of Action :

- EGFR Inhibition : The compound effectively inhibits the epidermal growth factor receptor (EGFR), which is crucial in many cancers. Molecular docking studies indicate strong binding affinities with various EGFR mutations.

- Induction of Apoptosis : Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells by downregulating β-catenin/TCF4 signaling pathways, which are often activated in tumors.

In Vitro Studies :

- The compound has been tested against several cancer cell lines, including MCF-7 (breast cancer) and SW480 (colon cancer). The MTT assay revealed IC50 values as low as 15.85 µM against MCF-7 cells, indicating significant cytotoxic potential compared to established drugs like Erlotinib and Doxorubicin.

Antimicrobial Activity

This compound also demonstrates notable antimicrobial properties.

Biological Activity :

- The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, highlighting its versatility in organic chemistry.

Synthesis Techniques :

- Bromination Reactions : Simple synthetic methods have been described for generating brominated methoxyquinolines, yielding high purity products under mild conditions .

- Functionalization Strategies : The compound serves as a building block for further functionalization, allowing the development of more complex quinoline derivatives with enhanced biological activities .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study published in Journal of Antibiotics demonstrated significant antibacterial activity against resistant strains of E. coli, achieving an MIC value lower than that of standard antibiotics like ciprofloxacin .

- Anticancer Potential : Research on various tumor cell lines indicated that this compound inhibited cell proliferation effectively, with IC50 values ranging from 2.5 nM to 10 nM across different cancer types .

- Mechanistic Insights : Detailed mechanistic studies revealed that the compound's interaction with DNA gyrase could be responsible for its antimicrobial effects, while its anticancer properties may arise from apoptosis induction pathways activated by enzyme inhibition .

Mechanism of Action

6-Bromo-4-methoxyquinoline is similar to other brominated and methoxylated quinolines, such as 4-bromo-6-methoxyquinoline and 6-bromo-4-methylquinoline. its unique combination of functional groups and positions of substitution sets it apart from these compounds. The presence of the methoxy group at the 4th position and the bromine atom at the 6th position contributes to its distinct chemical properties and reactivity.

Comparison with Similar Compounds

4-Bromo-6-methoxyquinoline

6-Bromo-4-methylquinoline

4-Bromo-6-fluoroquinoline

4-Hydroxy-6-methoxyquinoline

Biological Activity

6-Bromo-4-methoxyquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential as an antimicrobial and anticancer agent, supported by various research findings, case studies, and data tables.

This compound is a derivative of quinoline, characterized by the presence of a bromine atom at the 6-position and a methoxy group at the 4-position. Its synthesis typically involves methods such as the Knorr synthesis, which allows for the introduction of various substituents to enhance biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The results showed inhibition zones comparable to standard antibiotics, suggesting its potential as a broad-spectrum antibacterial agent.

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

This data highlights the compound's promising antibacterial activity, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. A notable study assessed its cytotoxic effects on different cancer cell lines, including HeLa (cervical cancer) and HT29 (colon cancer). The compound demonstrated significant antiproliferative effects with IC50 values indicating selective toxicity towards cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| HeLa | 84.20 ± 1.72 | 5-Fluorouracil (0.125) |

| HT29 | 30.00 ± 2.00 | 5-Fluorouracil (0.125) |

The selectivity index indicates that while the compound is effective against tumorigenic cells, it exhibits lower toxicity towards non-tumorigenic cells, making it a candidate for further development as an anticancer agent .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes or interfere with cellular processes such as DNA replication and protein synthesis. The presence of bromine and methoxy groups enhances its binding affinity to these targets, which is crucial for its pharmacological effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of quinoline derivatives. Variations in substituents at different positions on the quinoline ring can significantly influence their anticancer and antimicrobial properties. For instance, modifications at the 6-position have been shown to enhance anticancer efficacy .

Properties

IUPAC Name |

6-bromo-4-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-4-5-12-9-3-2-7(11)6-8(9)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLGLUBASOBKNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(C=CC2=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672342 | |

| Record name | 6-Bromo-4-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874792-20-8 | |

| Record name | 6-Bromo-4-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.